molecular formula C17H18N2O4S B3139856 methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate CAS No. 477857-74-2

methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate

Cat. No. B3139856
CAS RN: 477857-74-2
M. Wt: 346.4 g/mol
InChI Key: QBVUVDNPXDPDGC-UHFFFAOYSA-N
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Description

“Methyl 3-[2-(2-oxo-2-piperidinoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C17H18N2O4S and a molecular weight of 346.4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is 346.4 , but further details like melting point, boiling point, solubility, etc., are not provided.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research has demonstrated the importance of potent and selective chemical inhibitors in understanding the metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes. These inhibitors are crucial for assessing drug-drug interaction potentials and elucidating the involvement of specific CYP isoforms in drug metabolism. The selectivity of inhibitors like furafylline for CYP1A2, montelukast for CYP2C8, and quinidine for CYP2D6 highlights the critical role of chemical specificity in pharmacological studies (Khojasteh et al., 2011).

Metabolism of Aspartyl Moiety of Aspartame

Aspartame's metabolism, yielding aspartic acid, phenylalanine, and methanol, demonstrates the metabolic versatility of aspartate, which can undergo conversion to CO2 or incorporation into various body constituents. This metabolism pathway is akin to dietary aspartic acid, underscoring the body's ability to process aspartate from different sources (Ranney & Oppermann, 1979).

Application Potential of Xylan Derivatives

Xylan derivatives, synthesized through chemical modification, exhibit specific properties that make them suitable for various applications, including drug delivery. Their ability to form nanoparticles suggests potential in biomedical applications, further emphasizing the significance of chemical modification in developing new biopolymer ethers and esters (Petzold-Welcke et al., 2014).

Pyrrolidine in Drug Discovery

Pyrrolidine, a nitrogen heterocycle, has been extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Its stereochemistry and the ability to explore the pharmacophore space make it a versatile scaffold. The review by Li Petri et al. highlights the significance of pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, in the design of biologically active compounds (Li Petri et al., 2021).

Stereochemistry of Phenylpiracetam and Its Derivatives

The exploration of enantiomerically pure phenylpiracetam demonstrates the relationship between stereochemistry and biological properties. This research underscores the necessity of selecting the most effective stereoisomer for therapeutic purposes, highlighting the role of stereochemistry in enhancing pharmacological profiles (Veinberg et al., 2015).

properties

IUPAC Name

methyl 3-[2-(2-oxo-2-piperidin-1-ylacetyl)pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-17(22)15-13(7-11-24-15)19-10-5-6-12(19)14(20)16(21)18-8-3-2-4-9-18/h5-7,10-11H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVUVDNPXDPDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131892
Record name Methyl 3-[2-[2-oxo-2-(1-piperidinyl)acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477857-74-2
Record name Methyl 3-[2-[2-oxo-2-(1-piperidinyl)acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477857-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[2-[2-oxo-2-(1-piperidinyl)acetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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